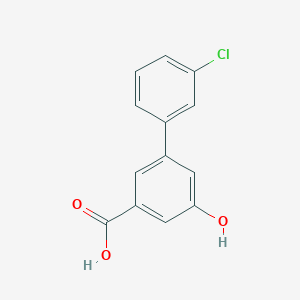

3-(3-Chlorophenyl)-5-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAKRAPNOAIYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689552 | |

| Record name | 3'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258613-67-0 | |

| Record name | 3'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Chlorophenyl 5 Hydroxybenzoic Acid and Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.com It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical "disconnections." youtube.comyoutube.comyoutube.com For 3-(3-Chlorophenyl)-5-hydroxybenzoic acid, the primary disconnection is the carbon-carbon single bond connecting the two aryl rings.

Figure 1: A primary retrosynthetic disconnection of the target molecule, identifying the key aryl precursors.

Figure 1: A primary retrosynthetic disconnection of the target molecule, identifying the key aryl precursors.Identification of Key Precursors for Biphenyl (B1667301) Formation

The central C-C bond formation is a biaryl coupling. This disconnection leads to two main synthons: a 3-chlorophenyl unit and a 3-hydroxy-5-carboxyphenyl unit. These idealized fragments correspond to practical chemical equivalents (reagents) that can be used in various cross-coupling reactions.

Key precursors for this strategy include:

Aryl Halides/Triflates: 3-Iodo- or 3-bromobenzoic acid derivatives can serve as one coupling partner, while (3-chlorophenyl)boronic acid or a similar organometallic reagent serves as the other. libretexts.org

Organoboron Reagents: A 3-hydroxy-5-(alkoxycarbonyl)phenylboronic acid could be coupled with a 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene. The use of boronic acids or their esters is central to the Suzuki-Miyaura coupling. libretexts.org

Organozinc Reagents: For a Negishi coupling, an organozinc reagent like (3-chlorophenyl)zinc chloride would be coupled with a halogenated benzoic acid derivative. wikipedia.orgyoutube.com

The choice of precursors is dictated by the specific coupling reaction to be employed, considering factors like functional group tolerance and the commercial availability of starting materials.

Functional Group Interconversions for Carboxylic Acid and Hydroxyl Moieties

Protection/Deprotection: The phenolic hydroxyl and the carboxylic acid can be protected to prevent unwanted side reactions. The hydroxyl group is commonly protected as a methyl or benzyl (B1604629) ether, while the carboxylic acid is typically used as an ester (e.g., methyl or ethyl ester). rasayanjournal.co.innih.gov These protecting groups are then removed in the final steps of the synthesis. For instance, a methyl ether can be cleaved using strong acids like HBr or a Lewis acid like BBr₃. An ester is readily hydrolyzed to the carboxylic acid under basic or acidic conditions. rasayanjournal.co.in

Synthesis from Precursors: Alternatively, the functional groups can be introduced from other functionalities. For example, 3-amino-5-hydroxybenzoic acid is a known biosynthetic precursor for many natural products and can be chemically modified. rsc.org A Sandmeyer reaction on an amino group could potentially introduce the chloro substituent on the other ring, though regioselectivity could be a challenge. The synthesis of various hydroxybenzoic acid derivatives often starts from simpler materials, with functional groups being added or modified as needed. researchgate.net

Catalytic Coupling Reactions for Aryl-Aryl Bond Formation

Palladium- and nickel-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing aryl-aryl bonds. chimia.ch

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Negishi)

Suzuki-Miyaura Coupling: This is arguably the most common method for biaryl synthesis due to the stability and low toxicity of the organoboron reagents and the reaction's high functional group tolerance. libretexts.orgnih.gov The reaction couples an organoboron species (like a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org

For the synthesis of the target molecule, a plausible Suzuki-Miyaura approach would involve coupling methyl 3-bromo-5-hydroxybenzoate with (3-chlorophenyl)boronic acid, followed by hydrolysis of the ester.

Figure 2: A representative Suzuki-Miyaura coupling strategy for the synthesis of a 3-aryl-5-hydroxybenzoic acid derivative.

Figure 2: A representative Suzuki-Miyaura coupling strategy for the synthesis of a 3-aryl-5-hydroxybenzoic acid derivative.Table 1: Examples of Suzuki-Miyaura Coupling for Biaryl Synthesis

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | (Varies) | beilstein-journals.org |

| Benzylic Carbonates | Arylboronic Acids | [Pd(η³-C₃H₅)Cl]₂/DPPPent | K₂CO₃ | DMF | High | youtube.com |

| Iodinated Oligonucleotides | Dansylated-PEG phenyl boronic acid | [Pd(OAc)₂L₂] | - | TRIS buffer/DMSO | - | researchgate.net |

Heck Coupling: While more commonly used for aryl-alkene bond formation, variations of the Heck reaction can be applied to aryl-aryl coupling, though it is less direct than Suzuki or Negishi couplings.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com Organozinc reagents are more reactive than their boronic acid counterparts, which can be advantageous but also leads to lower functional group tolerance. wikipedia.org However, modern catalysts have expanded the scope of this reaction significantly. nih.govcapes.gov.br A potential Negishi route could couple 3-bromo-5-(methoxymethoxy)benzoic acid with (3-chlorophenyl)zinc chloride. The presence of a free carboxylic acid group is sometimes tolerated in Negishi couplings. beilstein-journals.org

Table 2: Examples of Negishi Coupling for Biaryl Synthesis

| Aryl Halide | Organozinc Reagent | Catalyst/Ligand | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl bromides/chlorides | Diaryl zinc | NiCl₂(NMP)/1,1',1''-(phosphanetriyl)tripiperidine | 60 | THF/NMP | Very High | nih.gov |

| o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh₃)₄ | - | - | - | wikipedia.org |

| Heteroaromatic halides | Alkylzinc halides | Pd-PEPPSI-IPent | 0 - RT | - | - | capes.gov.br |

Direct Arylation Approaches

Direct C-H arylation is an increasingly attractive strategy that avoids the pre-functionalization required for traditional cross-coupling reactions (i.e., the synthesis of organoboron or organozinc reagents). chimia.ch In this approach, a C-H bond on one arene is directly coupled with an aryl halide. For the synthesis of our target, this could involve the arylation of a 3-hydroxybenzoic acid derivative at the C-5 position with 1-bromo-3-chlorobenzene. However, achieving high regioselectivity can be a major challenge. The hydroxyl and carboxyl groups exert directing effects that would likely favor arylation at the positions ortho to them (C-2, C-4, C-6), not the desired C-5 position.

Directed Ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a stabilized aryl anion that can then react with an electrophile.

The carboxylate group itself can act as a potent DMG. researchgate.net For example, treating a benzoic acid with a strong base like s-BuLi/TMEDA can lead to deprotonation at the C-2 position. nih.gov While this is highly effective for ortho-functionalization, it is not directly applicable for creating the 3,5-disubstituted pattern of the target molecule starting from benzoic acid itself.

However, if we start with 3-hydroxybenzoic acid, the story changes. The hydroxyl group (or a protected version) and the carboxyl group would cooperatively direct metalation to the C-2, C-4, and C-6 positions. A DoM strategy would therefore be more suitable for synthesizing isomers of the target compound rather than the target itself, unless a more complex, multi-step sequence involving blocking groups is devised. For instance, an iridium-catalyzed ortho-arylation of benzoic acids with arenediazonium salts has been reported, showcasing the power of the carboxylate directing group. nih.gov

Multi-Step Synthetic Sequences and Intermediate Characterization

The most common and versatile method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This approach involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A plausible multi-step synthetic sequence for the target compound begins with commercially available starting materials: 3-bromo-5-hydroxybenzoic acid and 3-chlorophenylboronic acid. The key synthetic step is the formation of the biaryl linkage via Suzuki-Miyaura coupling.

Synthetic Scheme:

Step 1: Suzuki-Miyaura Coupling

The core of the synthesis is the coupling of 3-bromo-5-hydroxybenzoic acid with 3-chlorophenylboronic acid. The reaction is typically carried out in a biphasic solvent system, such as a mixture of an organic solvent like 1,2-dimethoxyethane (B42094) (DME) or tetrahydrofuran (B95107) (THF) and an aqueous solution of a base. acs.orglibretexts.org

Aryl Halide: 3-Bromo-5-hydroxybenzoic acid serves as the aryl halide partner. Its properties are well-documented. sigmaaldrich.comnih.gov

Arylboronic Acid: 3-Chlorophenylboronic acid is the organoboron coupling partner.

Catalyst: A palladium(0) complex is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for this transformation. ajgreenchem.com Other palladium sources like palladium(II) acetate (B1210297) in combination with a phosphine (B1218219) ligand can also be employed. nih.gov

Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center. ajgreenchem.comnih.gov

Intermediate Characterization:

The progress of the reaction and the purity of the final product are monitored using standard analytical techniques. The structural confirmation of this compound and any intermediates would rely on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure by identifying the number and connectivity of protons and carbons.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the successful coupling of the two aromatic rings.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the Suzuki-Miyaura coupling can be highly dependent on the specific reaction conditions. Optimization of these parameters is crucial to maximize the yield of this compound and minimize the formation of byproducts.

Key parameters for optimization include:

Catalyst and Ligand: While Pd(PPh₃)₄ is effective, other palladium catalysts and phosphine ligands can be screened to improve catalytic activity and stability. For instance, using more electron-rich and bulky phosphine ligands can sometimes lead to higher yields and faster reaction times. libretexts.org

Base: The choice and concentration of the base can significantly impact the reaction. Stronger bases may lead to faster reactions but can also promote side reactions. A systematic study of different bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) can determine the optimal conditions.

Temperature: The reaction is typically heated to facilitate the catalytic cycle. Optimizing the temperature can balance the reaction rate with the potential for catalyst decomposition or side reactions.

Reaction Time: Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction duration to achieve maximum conversion.

A representative dataset for the optimization of a similar Suzuki coupling reaction is presented below:

| Entry | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 75 |

| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ | DME/H₂O | 80 | 72 |

| 3 | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 80 | 81 |

| 4 | Pd(PPh₃)₄ (3) | K₃PO₄ | DME/H₂O | 80 | 85 |

| 5 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 88 |

Scalable Synthesis Considerations for Academic Production

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, academic-scale production (e.g., gram to multigram scale) introduces several practical challenges that need to be addressed.

Cost and Availability of Reagents: For larger scale synthesis, the cost of starting materials and catalysts becomes a more significant factor. While 3-bromo-5-hydroxybenzoic acid and 3-chlorophenylboronic acid are commercially available, their bulk pricing should be considered. The cost of the palladium catalyst can also be substantial, making catalyst loading and recycling important considerations.

Catalyst Selection and Loading: On a larger scale, highly efficient catalysts with low loadings are preferred to minimize costs and reduce palladium contamination in the final product. Using robust catalysts like Pd/C (palladium on carbon) can be advantageous as they are often cheaper and easier to remove by filtration. acs.org

Reaction Work-up and Purification: The purification of the final product on a larger scale can be challenging. While column chromatography is common in small-scale synthesis, it can be cumbersome and time-consuming for larger quantities. Recrystallization is often a more practical method for purifying solid compounds on a larger scale and can be optimized by testing different solvent systems.

One-Pot Procedures: To improve efficiency and reduce waste, a "one-pot" procedure can be developed where multiple reaction steps are carried out in the same reaction vessel without isolating the intermediates. For instance, if the starting aryl halide is not commercially available, its synthesis and subsequent Suzuki coupling could potentially be combined. acs.org

Safety and Heat Management: Exothermic reactions need to be carefully managed on a larger scale. The rate of addition of reagents may need to be controlled, and adequate cooling might be necessary to maintain the desired reaction temperature.

A comparison of small-scale versus scalable synthesis parameters is outlined below:

| Parameter | Small-Scale Synthesis (mg) | Academic Scale-Up (g) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd/C or lower loading of homogeneous catalyst |

| Purification | Preparative TLC, Column Chromatography | Recrystallization, Filtration |

| Solvent Volume | Relatively high dilution | More concentrated to improve throughput |

| Reaction Time | May not be fully optimized | Optimized for maximum throughput |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For 3-(3-Chlorophenyl)-5-hydroxybenzoic acid, these analyses would provide critical insights into its molecular structure and bonding.

An FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While specific experimental data is not available, a predictive analysis based on similar structures suggests the presence of the following key vibrational modes:

O-H Stretching: A broad band would be anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration. A sharper peak for the phenolic O-H stretch would also be expected around 3200-3600 cm⁻¹.

C=O Stretching: A strong absorption band, typical for a carboxylic acid dimer, would likely appear in the range of 1680-1710 cm⁻¹. The exact position would be sensitive to the extent of hydrogen bonding. spectroscopyonline.com

C-C Aromatic Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon bonds within the two aromatic rings.

C-O Stretching: The stretching vibrations for the carboxylic C-O and the phenolic C-O bonds are expected in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

O-H Bending: In-plane and out-of-plane bending vibrations for the hydroxyl groups would also be present.

C-Cl Stretching: A band characteristic of the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

A data table summarizing these expected FT-IR vibrational frequencies is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic) | 2500-3300 | Broad, Strong |

| O-H Stretch (Phenolic) | 3200-3600 | Sharp, Medium |

| C=O Stretch (Carboxylic) | 1680-1710 | Strong |

| C-C Stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-O Stretch | 1210-1320 | Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

Raman spectroscopy, being complementary to FT-IR, would provide further structural details. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Vibrations: Strong bands corresponding to the breathing modes of the phenyl rings.

C-Cl Stretching: A distinct signal for the carbon-chlorine bond.

The combination of FT-IR and Raman data would allow for a comprehensive assignment of the vibrational modes of the molecule, which could be further supported by theoretical calculations using methods like Density Functional Theory (DFT).

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice. Benzoic acid and its derivatives commonly crystallize in monoclinic space groups. turito.com

Unit Cell Parameters: The dimensions of the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise location of each atom in the asymmetric unit, allowing for the determination of bond lengths, bond angles, and torsion angles.

Conformation: The dihedral angle between the two phenyl rings would be a key conformational parameter.

A hypothetical table of crystallographic data is provided below to illustrate the type of information that would be obtained.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined (if monoclinic) |

| γ (°) | 90 |

| V (ų) | To be determined |

| Z | Number of molecules per unit cell (e.g., 4) |

| Density (calc) | To be determined |

| R-factor | A measure of the agreement between observed and calculated structure factors |

The solid-state structure of this compound would be significantly influenced by non-covalent interactions. Key interactions would include:

Hydrogen Bonding: It is highly probable that the carboxylic acid groups would form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common motif in benzoic acids. turito.com The phenolic hydroxyl group could also participate in hydrogen bonding, either with the carboxylic acid group of another molecule or with another phenolic group, leading to the formation of chains or more complex networks.

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding (C-Cl···O or C-Cl···π interactions), further stabilizing the crystal structure.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for benzoic acid derivatives. rsc.org Different polymorphs can exhibit distinct physical properties. A systematic study of the crystallization of this compound from various solvents and under different conditions would be necessary to identify and characterize any potential polymorphs.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, would also be an interesting avenue of investigation. Co-crystals with other molecules could modulate the physicochemical properties of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate prediction of molecular geometries, energies, and a host of other parameters that govern chemical behavior. For 3-(3-Chlorophenyl)-5-hydroxybenzoic acid, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. For this compound, this process reveals the most probable three-dimensional arrangement of its atoms. Conformational analysis, which explores the energy landscape of different spatial orientations, is particularly important due to the rotational freedom around the single bond connecting the two phenyl rings.

The following table presents hypothetical yet representative data for the optimized geometric parameters of this compound, as would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d,p)). This data is for illustrative purposes, as a specific published study with these exact values was not found in the public domain.

Table 1: Representative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.74 |

| C-O (hydroxyl) | 1.36 | |

| C=O (carboxyl) | 1.22 | |

| C-O (carboxyl) | 1.35 | |

| C-C (inter-ring) | 1.49 | |

| **Bond Angles (°) ** | C-C-Cl | 119.5 |

| C-C-O (hydroxyl) | 118.0 | |

| O=C-O (carboxyl) | 123.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.comnih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

The following table illustrates the kind of data that would be generated from an FMO analysis of this compound.

Table 2: Representative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the chlorine atom, making these sites potential centers for electrophilic interaction.

The following table provides a hypothetical representation of the MEP surface analysis results.

Table 3: Representative Molecular Electrostatic Potential (MEP) Surface Analysis

| Region of Molecule | Color on MEP Surface | Electrostatic Potential Range (arbitrary units) | Interpretation |

|---|---|---|---|

| Oxygen atoms (hydroxyl, carboxyl) | Deep Red | -0.05 to -0.03 | High electron density, potential for electrophilic attack and hydrogen bonding |

| Chlorine atom | Red-Orange | -0.03 to -0.01 | Moderate electron density, site for electrophilic interaction |

| Aromatic Hydrogens | Light Blue | +0.02 to +0.04 | Electron deficient, potential for nucleophilic interaction |

Natural Bond Orbital (NBO) Analysis

The table below presents a hypothetical summary of key NBO analysis findings.

Table 4: Representative Natural Bond Orbital (NBO) Analysis - Major Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of Hydroxyl | π*(C-C) in phenyl ring | ~ 5-10 | Lone pair delocalization contributing to ring activation |

| LP(O) of Carbonyl | π*(C-O) in carboxyl group | ~ 20-30 | Resonance stabilization of the carboxylate group |

| π(C-C) in phenyl ring | π*(C-C) in adjacent phenyl ring | ~ 2-5 | Inter-ring π-conjugation |

Prediction of Vibrational and NMR Spectroscopic Parameters

DFT calculations can accurately predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, and their comparison with experimental spectra can aid in the assignment of spectral bands. nih.gov Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental data to confirm the molecular structure. researchgate.netnih.gov

The following tables provide illustrative examples of predicted spectroscopic data.

Table 5: Representative Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Hydroxyl | ~3500 |

| C=O stretch | Carboxylic Acid | ~1700 |

| C-Cl stretch | Chloro-aromatic | ~750 |

Table 6: Representative Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Carbon | ~170 |

| Carbon bearing Chlorine | ~135 |

| Carbon bearing Hydroxyl | ~158 |

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.comnih.gov This method is crucial in drug discovery for understanding the binding mode and affinity of a potential drug molecule. Given that 3-Chloro-5-hydroxybenzoic acid is a known agonist for the G-protein coupled receptor 81 (GPR81), molecular docking simulations can elucidate the specific interactions that govern its binding to this receptor. These simulations can identify key amino acid residues in the binding pocket of GPR81 that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

The following table illustrates the type of information that would be obtained from a molecular docking study of this compound with the GPR81 receptor.

Table 7: Representative Molecular Docking Results with GPR81

| Parameter | Value/Residues |

|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Arg, Tyr, Ser, Phe |

| Types of Interactions | Hydrogen Bonds: with Arg and Ser via the carboxyl and hydroxyl groups. Pi-Pi Stacking: with Tyr or Phe via the phenyl rings. Hydrophobic Interactions: with surrounding non-polar residues. |

Binding Mode Prediction with Biological Targets (e.g., G-protein Coupled Receptors, Enzymes)

To predict how this compound might interact with biological targets such as G-protein coupled receptors (GPCRs) or enzymes, molecular docking simulations would be employed. This computational technique places the molecule (ligand) into the binding site of a target protein to determine the most likely binding orientation and conformation.

Estimation of Binding Affinities and Interaction Energies

Following the prediction of the binding mode, the strength of the interaction between this compound and its biological target would be estimated. This is quantified as binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50). Computational methods can calculate a binding free energy (ΔG), typically in kcal/mol, which is indicative of the binding affinity.

The total interaction energy is a sum of various forces, including:

Electrostatic interactions: Arising from the attraction or repulsion of charged or polarized atoms.

Hydrogen bonds: Strong directional interactions involving a hydrogen atom and two electronegative atoms.

Van der Waals forces: Weaker, non-specific attractions and repulsions between atoms.

Hydrophobic interactions: The tendency of nonpolar groups, like the chlorophenyl ring, to cluster together away from water.

A data table summarizing these estimated energies for the interaction of this compound with a hypothetical target would look like this:

| Interaction Type | Estimated Energy (kcal/mol) |

| Binding Free Energy (ΔG) | Data Not Available |

| Electrostatic Energy | Data Not Available |

| Van der Waals Energy | Data Not Available |

| Hydrogen Bond Energy | Data Not Available |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of the Compound

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a view of the compound and its target in motion. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of how their positions and conformations change over time.

Conformational Stability in Solution and at Protein Interfaces

MD simulations would reveal the conformational flexibility of this compound. In an aqueous solution, the molecule would adopt a range of conformations due to the rotation around the single bond connecting the two phenyl rings. The stability of these conformations would be analyzed to identify the most populated and lowest energy states.

When bound to a protein, the simulations would show how the compound's conformation is influenced by the binding site. The stability of the ligand-protein complex would be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. A stable binding would be indicated by minimal fluctuation of the ligand within the binding pocket.

Solvent Effects on Molecular Properties

The solvent, typically water in biological systems, plays a critical role in molecular interactions. MD simulations explicitly model the solvent molecules, allowing for the study of their effects. For this compound, the simulations would show how water molecules form a hydration shell around the polar hydroxyl and carboxylic acid groups, and how they are excluded from the nonpolar chlorophenyl region. These solvent interactions significantly influence the compound's solubility, conformational preferences, and binding affinity to a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modelling

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Selection and Calculation of Molecular Descriptors

To build a QSAR model, a set of molecular descriptors for this compound would need to be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., topological indices, counts of functional groups, polar surface area).

3D Descriptors: Based on the 3D conformation (e.g., molecular shape, volume, solvent-accessible surface area).

For this compound, key descriptors would likely include:

| Descriptor Class | Example Descriptor | Calculated Value |

| Constitutional (1D) | Molecular Weight | Data Not Available |

| Topological (2D) | Polar Surface Area (PSA) | Data Not Available |

| Geometrical (3D) | Molecular Volume | Data Not Available |

| Hydrophobic (3D) | LogP (octanol-water partition coefficient) | Data Not Available |

| Electronic (3D) | Dipole Moment | Data Not Available |

These descriptors, once calculated for a series of related compounds, would be used to build a predictive QSAR model that could estimate the biological activity of new, untested molecules.

Model Development and Validation for Predictive Activity

The development of predictive models for the biological activity of compounds like this compound is a cornerstone of modern computational drug discovery. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), aim to establish a mathematical correlation between the chemical structure of a molecule and its biological effect. By understanding this relationship, the activity of new, unsynthesized compounds can be predicted, thus prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug development.

The process of building a robust and predictive QSAR model involves several key stages, beginning with the careful curation of a dataset of compounds with known activities. For a series of analogs of this compound, this would typically involve a set of molecules where systematic structural modifications have been made, and their biological activities (e.g., enzyme inhibition, receptor binding affinity) have been experimentally determined.

Once the dataset is assembled, a wide array of molecular descriptors are calculated for each compound. These descriptors numerically represent various aspects of the molecule's structure and properties. They can be broadly categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity, and counts of specific functional groups.

3D descriptors: Calculated from the 3D conformation of the molecule, encompassing parameters like molecular shape, surface area, and volume.

Physicochemical descriptors: Properties such as lipophilicity (logP), solubility, and pKa.

Quantum chemical descriptors: Derived from quantum mechanical calculations, these include energies of frontier molecular orbitals (HOMO, LUMO), dipole moment, and atomic charges. medcraveonline.com

Following the calculation of descriptors, the next critical step is feature selection, where the most relevant descriptors that correlate with the biological activity are identified. This is crucial to avoid overfitting the model and to ensure its predictive power. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed for this purpose.

The selected descriptors are then used to build the mathematical model. A common approach is multiple linear regression (MLR), which generates a linear equation relating the biological activity to the chosen descriptors. More advanced machine learning techniques, such as support vector machines (SVM), random forest, or artificial neural networks, can also be employed to capture more complex, non-linear relationships.

A crucial aspect of model development is its rigorous validation to ensure its reliability and predictive capability. This is typically achieved through:

Internal validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and robustness. tandfonline.com

External validation: The model's predictive power is evaluated on an external set of compounds (the test set) that were not used in the model's development. The predictive r-squared (r²_pred) is a key metric here. researchgate.net

Y-scrambling: The biological activity data is randomly shuffled multiple times to generate new models. A significant drop in the model's performance for the scrambled data confirms that the original model is not due to chance correlation.

For a hypothetical QSAR model for a series of this compound derivatives, the resulting equation might highlight the importance of specific electronic and steric features for activity. For instance, studies on related biphenyl (B1667301) derivatives have shown that the presence of hydrophilic hydrogen bond donor groups at the meta or para position of the phenyl ring can be favorable for inhibitory activity. tandfonline.com Similarly, the 4-chlorophenyl moiety is a known pharmacophore in various bioactive compounds, and its contribution to activity would be quantified by the model. mdpi.com

Below is an illustrative data table showcasing the types of descriptors and statistical parameters that would be integral to a QSAR study of this compound analogs.

| Descriptor/Parameter | Description | Typical Value/Range |

| Molecular Descriptors | ||

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | 1.5 - 5.0 |

| Molecular Weight (MW) | The mass of one mole of the substance. | 200 - 500 g/mol |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | 40 - 100 Ų |

| Number of Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms. | 1 - 3 |

| Number of Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms with lone pairs. | 2 - 5 |

| Quantum Chemical Descriptors | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -9 to -6 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2 to 1 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1 - 5 Debye |

| Model Validation Statistics | ||

| r² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model from internal validation. | > 0.5 |

| r²_pred (Predictive r² for external test set) | A measure of the predictive ability of the model on an external set of data. | > 0.5 |

The insights gained from such a validated predictive model are invaluable. They not only allow for the virtual screening of large compound libraries to identify potential hits but also guide the rational design of new derivatives of this compound with potentially enhanced activity. This iterative cycle of computational prediction and experimental validation accelerates the discovery of novel therapeutic agents.

Derivatization Strategies for Structure Activity Relationship Sar Exploration and Chemical Probe Development

Synthesis of Ester and Amide Derivatives

The carboxylic acid and phenol (B47542) moieties of 3-(3-Chlorophenyl)-5-hydroxybenzoic acid are primary targets for esterification and amidation to explore their roles in biological interactions.

Esterification: The synthesis of ester derivatives can be readily achieved. For instance, the carboxylic acid can undergo Fischer-Speier esterification by reacting it with various alcohols (e.g., methanol, ethanol, isopropanol) under acidic catalysis, typically using a small amount of concentrated sulfuric acid with refluxing. rasayanjournal.co.iniajpr.com This reaction is generally high-yielding and allows for the introduction of a wide range of alkyl and aryl groups.

Alternatively, the hydroxyl group can be acylated to form a phenolic ester. This is often accomplished by reacting the parent compound with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Amidation: The synthesis of amide derivatives from the carboxylic acid group is a common strategy to replace a hydrogen bond donor (hydroxyl of the carboxylic acid) with a different donor/acceptor profile and to introduce greater structural diversity. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activator like 4-dimethylaminopyridine (B28879) (DMAP), or more modern reagents like HATU or HBTU, can be employed to couple the carboxylic acid with a diverse library of primary and secondary amines. nih.gov Another approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. nih.gov

A study on related 3-hydroxybenzoic acid derivatives demonstrated the synthesis of hybrid ester/amide compounds, which could be a valuable approach for generating novel chemical entities from the target molecule. rasayanjournal.co.in

| Derivative Type | Synthetic Method | Reagents | Purpose in SAR |

| Carboxylic Acid Ester | Fischer-Speier Esterification | Alcohol, H₂SO₄ | Modulate lipophilicity, size, and metabolic stability. |

| Phenolic Ester | Acylation | Acyl Chloride, Base | Probe the role of the hydroxyl group as a hydrogen bond donor. |

| Carboxylic Acid Amide | Peptide Coupling | Amine, DCC/DMAP, HATU | Introduce diverse substituents, alter H-bonding capacity. |

Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

Etherification: The hydroxyl group can be converted into an ether to cap its hydrogen-bonding potential and to introduce lipophilic or sterically bulky groups. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). In a study on 3-hydroxy methyl benzoate, etherification was successfully achieved using various alkyl halides in the presence of potassium carbonate in acetone. rasayanjournal.co.in

Esterification: As mentioned previously, esterification of the hydroxyl group is a straightforward modification. This transformation not only removes the hydrogen bond donating ability but also introduces an ester carbonyl which can act as a hydrogen bond acceptor. This can significantly alter the binding mode of the molecule with its biological target.

| Modification | Synthetic Method | Typical Reagents | Impact on Properties |

| Etherification | Williamson Ether Synthesis | Alkyl Halide, K₂CO₃ | Removes H-bond donor capability, increases lipophilicity. |

| Esterification | Acylation | Acyl Chloride/Anhydride, Pyridine | Removes H-bond donor, introduces H-bond acceptor, increases steric bulk. |

Modifications of the Carboxylic Acid Group (e.g., Esterification, Amidation, Reduction)

The carboxylic acid is a highly versatile functional group, often serving as a key interaction point with biological targets through ionic interactions or hydrogen bonding.

Esterification and Amidation: These modifications, as detailed in section 5.1, are fundamental for SAR studies. They allow for a systematic evaluation of the importance of the acidic proton and the carbonyl oxygen in biological activity.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation removes the acidic character and the planarity of the carboxyl group, replacing it with a more flexible and neutral hydroxylmethyl group. Common reducing agents for this purpose include lithium aluminum hydride (LAH) in a solvent like tetrahydrofuran (B95107) (THF), or borane (B79455) complexes (e.g., BH₃·THF). This change can provide valuable information on the necessity of the acidic moiety for activity.

| Modification | Synthetic Method | Typical Reagents | Impact on Properties |

| Esterification | Fischer-Speier | Alcohol, Acid Catalyst | Neutralizes charge, increases lipophilicity. |

| Amidation | Coupling Reaction | Amine, Coupling Agent | Introduces diverse R-groups, modifies H-bonding. |

| Reduction | Reduction | LAH or BH₃·THF | Removes acidic group, introduces primary alcohol. |

Halogen Atom Exchange and Introduction of Different Halogens

The chlorine atom on the phenyl ring plays a significant role in the molecule's electronic properties and lipophilicity. Modifying this position is a key strategy in SAR exploration.

Halogen Exchange: While direct exchange of the existing chlorine atom can be challenging, modern cross-coupling reactions could potentially be employed. For example, palladium-catalyzed reactions could be used to replace the chlorine with other halogens like fluorine or bromine, although this might require specific precursors.

Introduction of Different Halogens: A more common approach would be to synthesize analogs with different halogens from the ground up. For instance, starting with a different halogenated phenylboronic acid in a Suzuki coupling reaction to build the biphenyl (B1667301) core would allow for the introduction of fluorine, bromine, or iodine at that position. Furthermore, the other phenyl ring (the one bearing the hydroxyl and carboxylic acid groups) could be halogenated. A study on the related 3-amino-5-hydroxybenzoate showed that N-chlorosuccinimide can selectively monochlorinate the aromatic ring. researchgate.net This suggests that electrophilic halogenation could be a viable strategy to introduce additional halogen atoms on the hydroxybenzoic acid ring, further probing the electronic and steric requirements for activity.

| Strategy | Example Method | Potential Impact |

| Replace existing Cl | Synthesis of new analogs | Fine-tune electronics and lipophilicity; introduce halogen bonding potential. |

| Add new halogens | Electrophilic Halogenation | Explore new binding pockets, alter metabolic stability. |

Substitution Pattern Variation on Both Phenyl Rings

Systematically altering the substitution pattern on both aromatic rings is a cornerstone of SAR studies. This allows for the mapping of the binding pocket of a potential biological target.

For This compound , this could involve:

Moving the existing substituents: Synthesizing isomers where the chloro, hydroxyl, and carboxylic acid groups are at different positions on their respective rings. For example, preparing the 4'-chloro or 2'-chloro analogs.

Introducing new substituents: Adding small alkyl groups, methoxy (B1213986) groups, or nitro groups to vacant positions on either ring can probe for additional steric or electronic interactions. The choice of substituents would be guided by the desired change in properties (e.g., electron-donating vs. electron-withdrawing).

Such variations are typically achieved through the synthesis of new analogs, often using cross-coupling reactions like the Suzuki coupling with appropriately substituted phenylboronic acids and aryl halides.

Heterocyclic Ring Incorporations and Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy to modulate the physicochemical properties of a molecule while retaining its biological activity.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with various acidic heterocycles to improve metabolic stability, cell permeability, and oral bioavailability. openaccessjournals.comopenaccessjournals.com Common bioisosteres for carboxylic acids include:

Tetrazoles: These are perhaps the most common, having a similar pKa and geometry to carboxylic acids. openaccessjournals.comopenaccessjournals.com

Hydroxamic acids

Acyl sulfonamides openaccessjournals.comopenaccessjournals.com

Oxadiazoles or thiadiazoles openaccessjournals.comopenaccessjournals.com

Phenyl Ring Bioisosteres: Either of the phenyl rings could be replaced by a heterocycle to alter the compound's properties. For example, replacing a phenyl ring with a pyridine or thiophene (B33073) ring can introduce new hydrogen bonding capabilities, change the dipole moment, and affect metabolic stability. sci-hub.se The interchangeability of thiophene and benzene (B151609) is a classic example of bioisosterism. sci-hub.se

| Original Group | Bioisosteric Replacement | Rationale |

| Carboxylic Acid | Tetrazole, Acyl sulfonamide | Improve pharmacokinetic properties (e.g., permeability, metabolic stability). openaccessjournals.comopenaccessjournals.com |

| Phenyl Ring | Pyridine, Thiophene | Modulate electronics, solubility, and introduce new interaction points. sci-hub.se |

Stereochemical Control in Derivative Synthesis

If derivatization introduces a chiral center, it is crucial to control and investigate the stereochemistry, as stereoisomers often have significantly different pharmacological activities. For instance, if the carboxylic acid is reduced and the resulting benzylic alcohol is further modified, or if modifications are made alpha to the carboxylic acid, a stereocenter could be created.

Stereoselective synthesis can be achieved using various methods, including the use of chiral auxiliaries, asymmetric catalysis, or chiral resolution. For example, in the synthesis of related compounds, Evans chemistry has been used for stereocontrolled aldol (B89426) reactions to introduce new stereocenters with high diastereoselectivity. nih.gov The synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid highlights a successful stereoselective approach that could be adapted. nih.govresearchgate.net Preparing and testing individual enantiomers is essential for a complete understanding of the SAR.

Investigation of Biological Activities and in Vitro Mechanism of Action in Model Systems

Receptor Agonism/Antagonism Studies

3-(3-Chlorophenyl)-5-hydroxybenzoic acid, also known as 3-chloro-5-hydroxybenzoic acid (3Cl-HBA), has been identified as a selective and high-affinity agonist for the G-protein coupled receptor 81 (GPR81), which is also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). nih.govmedchemexpress.comnih.gov This receptor is endogenously activated by lactate (B86563). nih.govfrontiersin.org

Initial screening efforts identified 3-hydroxybenzoic acid as a weak agonist for both GPR81 and the niacin receptor, GPR109A. Subsequent investigation of structurally similar arylhydroxy acids led to the discovery of 3Cl-HBA as a selective agonist for GPR81. medchemexpress.comnih.gov Its selectivity is a key feature, as it does not significantly activate GPR109A, thereby avoiding the flushing side effects associated with niacin-like compounds. medchemexpress.com

Further studies confirmed these findings, showing that both lactate and 3Cl-HBA can hyperpolarize the membrane potential of CA1 pyramidal neurons. aesnet.org The activation of HCAR1 by 3Cl-HBA in wild-type mice neurons reduced neuronal firing, an effect that was absent in neurons from HCAR1 knockout (KO) mice, confirming the receptor's role in mediating this effect. aesnet.org The mechanism is believed to involve the Gαi-protein subunit, leading to a decrease in spontaneous calcium spiking activity. nih.gov

Table 1: GPR81/HCAR1 Functional Assay Data for this compound

| Assay Type | Model System | Parameter | Result | Reference |

|---|---|---|---|---|

| Neuronal Spiking Frequency Inhibition | Mouse Primary Cortical Neurons | IC₅₀ | 21.6 ± 6.1 μM | nih.gov |

| HCAR1 Agonist Potency | Mouse HCAR1 Isoform | Potency | ~22 μM | nih.gov |

| Neuronal Firing Modulation | CA1 Pyramidal Neurons (WT Mice) | Effect | Reduced Firing | aesnet.org |

| Neuronal Firing Modulation | CA1 Pyramidal Neurons (HCAR1 KO Mice) | Effect | No Effect | aesnet.org |

While functional assays have firmly established this compound as a GPR81 agonist, specific details from direct ligand-binding assays or competition studies for this compound are not extensively detailed in the reviewed literature. The characterization has primarily relied on functional readouts, such as the modulation of neuronal activity or inhibition of lipolysis, to determine its potency and efficacy at the receptor. nih.govnih.gov

Antimicrobial Activity Assessment

There is no publicly available scientific literature detailing the antimicrobial properties of this compound. Consequently, data regarding its minimum inhibitory concentration (MIC) against bacterial and fungal strains, its potential bactericidal or bacteriostatic effects, and any mechanistic studies on microbial cell integrity are absent from the current body of scientific knowledge.

Determination of Minimum Inhibitory Concentration (MIC) against Bacterial and Fungal Strains

No studies were identified that determined the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial or fungal strains. The MIC is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.

Evaluation of Bactericidal vs. Bacteriostatic Effects

There is no available data to classify this compound as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This distinction is critical for understanding the compound's potential therapeutic applications. The determination is typically made by comparing the minimum bactericidal concentration (MBC) to the MIC.

Mechanistic Studies on Microbial Cell Integrity

No research, including studies utilizing scanning electron microscopy to visualize membrane permeabilization, has been published on the mechanistic effects of this compound on microbial cells.

Modulation of Key Biological Pathways

While direct studies on this compound are lacking, research on the closely related compound, 3-Chloro-5-hydroxybenzoic acid, indicates activity as a selective agonist for the GPR81 receptor, also known as Hydroxycarboxylic Acid Receptor 1 (HCA1).

Activation of the GPR81 receptor, which is predominantly expressed in adipocytes, leads to the inhibition of lipolysis, the process of breaking down fats. In a mouse model of obesity, oral administration of 3-Chloro-5-hydroxybenzoic acid resulted in significant reductions in free fatty acids. The compound demonstrated potency against the GPR81 receptor across several species.

Table 1: Potency of 3-Chloro-5-hydroxybenzoic acid against GPR81 in various species

| Species | EC₅₀ (µM) |

|---|---|

| Human | 16 |

| Monkey | 17 |

| Dog | 67 |

| Rat | 7 |

| Mouse | 22 |

| Hamster | 27 |

Data sourced from MedchemExpress and Selleck Chemicals.

There is no available information regarding the effect of this compound on ghrelin secretion.

Immunomodulatory Properties

No scientific studies have been published that investigate the immunomodulatory properties of this compound, including its effects on the proliferation of immune cells.

Anti-inflammatory and Analgesic Evaluations

There is a lack of specific research on the anti-inflammatory and analgesic properties of this compound. While some studies have explored the antinociceptive activity of more complex molecules containing a 3-chlorophenyl group, these findings cannot be directly extrapolated to this compound. For instance, derivatives of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione have been investigated for their anticonvulsant and analgesic potential. Similarly, while various hydroxybenzoic acids and other phenolic compounds have been evaluated for anti-inflammatory effects, specific data for the compound is not available.

Antioxidant Activity Determinations

The antioxidant potential of chemical compounds is a significant area of research, as antioxidants can play a crucial role in mitigating oxidative stress, a process implicated in numerous pathological conditions. The evaluation of a compound's ability to scavenge free radicals and reduce oxidizing agents provides valuable insight into its potential therapeutic applications. This section details the investigation of the antioxidant activity of this compound through various in vitro assays.

The antioxidant capacity of phenolic compounds, a class to which this compound belongs, is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. nih.gov The number and position of these hydroxyl groups on the aromatic ring significantly influence the antioxidant efficacy. nih.govnih.gov Several standard in vitro methods are employed to determine antioxidant activity, each with a distinct mechanism of action. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govnih.gov

Detailed research findings on the specific antioxidant activity of this compound are not extensively available in the current body of scientific literature. However, studies on structurally related hydroxybenzoic acid derivatives provide a framework for understanding its potential antioxidant properties. For instance, research on various dihydroxybenzoic acids has demonstrated that the positioning of hydroxyl groups influences their radical scavenging abilities. nih.govnih.gov

To provide a comprehensive understanding of how the antioxidant activity of a compound like this compound would be theoretically assessed, the following data tables illustrate the typical outputs of common antioxidant assays. These tables are based on generalized data from studies on analogous phenolic compounds and are for illustrative purposes.

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. mdpi.com The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant. nih.gov The percentage of inhibition is calculated to determine the antioxidant capacity.

Table 1: Illustrative DPPH Radical Scavenging Activity

| Concentration (µg/mL) | % Inhibition (Example Data) |

|---|---|

| 10 | 15.2 |

| 25 | 35.8 |

| 50 | 62.5 |

| 100 | 85.1 |

This table is a hypothetical representation of potential DPPH assay results for an antioxidant compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). nih.gov The pre-formed blue-green ABTS•+ is decolorized by an antioxidant, and the change in absorbance is measured. scispace.com

Table 2: Illustrative ABTS Radical Scavenging Activity

| Concentration (µg/mL) | % Scavenging (Example Data) |

|---|---|

| 10 | 20.5 |

| 25 | 45.2 |

| 50 | 70.8 |

| 100 | 90.3 |

This table is a hypothetical representation of potential ABTS assay results for an antioxidant compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. nih.gov The absorbance change is directly proportional to the reducing power of the antioxidant. nih.gov

Table 3: Illustrative Ferric Reducing Antioxidant Power (FRAP)

| Concentration (µg/mL) | Absorbance at 593 nm (Example Data) |

|---|---|

| 10 | 0.150 |

| 25 | 0.325 |

| 50 | 0.610 |

| 100 | 1.150 |

This table is a hypothetical representation of potential FRAP assay results for an antioxidant compound.

While specific experimental data for this compound is not available, the presence of a hydroxyl group on the benzoic acid ring suggests it may possess antioxidant properties. Further empirical studies are required to definitively determine its antioxidant capacity and in vitro mechanism of action.

Biochemical Pathways and Biotransformation Studies

Potential Role in Endogenous Metabolic Pathways

While not an endogenous compound, 3-(3-Chlorophenyl)-5-hydroxybenzoic acid has the potential to interact with and influence key metabolic pathways within the body, particularly those involved in the degradation of aromatic substances and the regulation of glucose and lipid homeostasis.

The degradation of aromatic compounds in many organisms often converges on the catechol pathway. It is plausible that this compound could be metabolized via a similar route. The initial step would likely involve hydroxylation of the aromatic rings, a reaction catalyzed by cytochrome P450 (P450) enzymes. nih.gov This could lead to the formation of catechol-like intermediates.

These dihydroxylated intermediates can then undergo ring cleavage by catechol dioxygenases. Specifically, catechol 2,3-dioxygenases are known to be involved in the meta-cleavage pathway for degrading aromatic compounds. nih.govwikipedia.orgebi.ac.uk However, the presence of a chlorine atom can influence this process. For instance, 3-chlorocatechol (B1204754) has been shown to inactivate some catechol 2,3-dioxygenases, potentially blocking the metabolic pathway. nih.gov The degradation of hydroxylated biphenyls by some bacterial strains has been shown to proceed through the formation of a 2,3-diphenolic structure, which then allows for meta-fission of the aromatic ring. nih.govnih.govnih.gov

The biphenyl (B1667301) degradation (bph) pathway, which involves a series of enzymes including biphenyl dioxygenase (BphA), is responsible for the breakdown of polychlorinated biphenyls (PCBs). proquest.comwikipedia.org This pathway sequentially transforms PCBs into chlorobenzoates. nih.gov It is conceivable that this compound could be a substrate for similar enzymatic machinery, leading to the formation of various hydroxylated and ring-opened products.

Emerging evidence suggests that exposure to certain aromatic compounds, particularly chlorinated ones, can impact glucose and lipid metabolism. Studies on polychlorinated biphenyls (PCBs) have shown associations with alterations in glucose homeostasis. For example, exposure to PCBs has been linked to reduced serum insulin (B600854) levels in children, potentially through a toxic effect on pancreatic β-cells. wikipedia.orgnih.govmdpi.com Animal studies have also demonstrated that PCB exposure can lead to impaired glucose tolerance and changes in insulin levels. nih.gov Phenolic compounds, in general, have been shown to influence glucose metabolism by interacting with glucose transporters. ebi.ac.uk

With respect to lipid metabolism, exposure to PCBs and their hydroxylated metabolites has been associated with changes in serum lipid profiles. nih.gov Some studies have reported elevations in total cholesterol and triglycerides in human populations exposed to PCBs. nih.gov The structural similarity of this compound to these compounds suggests a potential for interaction with lipid metabolic pathways. Hydroxylated PCBs have also been shown to inhibit estrogen sulfotransferase (SULT1E1), an enzyme involved in regulating estrogen levels, which in turn can impact adipocyte differentiation and lipid accumulation. uiowa.edu

Microbial Metabolism and Biotransformation Pathways

Microorganisms play a crucial role in the degradation of environmental pollutants, including chlorinated aromatic compounds. youtube.comyoutube.comyoutube.com The biotransformation of compounds structurally similar to this compound has been observed in various microbial species.

The degradation of chlorobiphenyls by bacteria often involves a co-metabolic process where the compound is broken down by enzymes produced for other substrates. wikipedia.org Aerobic degradation is often initiated by biphenyl dioxygenase, which introduces hydroxyl groups onto the aromatic rings. proquest.comproquest.com This leads to the formation of chlorobenzoates as major metabolic products. proquest.comnih.govproquest.com For instance, bacterial strains have been isolated that can grow on dichlorobiphenyls, producing the corresponding chlorobenzoates. nih.gov

Fungi, particularly ligninolytic fungi, are also capable of degrading PCBs and their hydroxylated metabolites. mdpi.com These fungi produce extracellular enzymes like laccases and peroxidases that can oxidize a wide range of aromatic compounds. mdpi.com The degradation of hydroxylated PCBs by these enzymes can lead to the formation of various transformation products, including chlorinated hydroxydibenzofurans. mdpi.com The degradation of hydroxylated biphenyls by Pseudomonas species has been shown to involve the formation of 2,3-catechol as a key intermediate. nih.govnih.govnih.gov The presence of chlorine substituents, however, can affect the efficiency of these degradation pathways. nih.gov

In Vitro Metabolic Stability Studies (e.g., Liver Microsome Stability)

In vitro metabolic stability assays are essential for predicting the metabolic fate of a compound in the body. These studies typically use liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.govnih.gov The stability of a compound is often expressed as its half-life (t½) or intrinsic clearance (CLint).

Studies on chlorobiphenyls have shown that they are metabolized by rat liver microsomes to various hydroxylated derivatives. nih.govnih.gov For example, 4-chlorobiphenyl (B17849) is metabolized to 4'-chloro-4-biphenylol as the major product. nih.gov The rate of metabolism can be influenced by prior exposure to inducers of P450 enzymes. nih.govnih.gov

The metabolic stability of hydroxylated PCBs has also been investigated. While hydroxylation generally increases the polarity of a compound, facilitating its excretion, some hydroxylated PCBs have been found to have unexpectedly long half-lives. nih.gov This may be due to a cycle of sulfation and de-sulfation catalyzed by sulfotransferases and sulfatases in the liver. nih.gov Studies with human liver microsomes have demonstrated the hydrolysis of PCB sulfates, which could contribute to the retention of toxic hydroxylated metabolites. nih.gov A study on 3-chlorobiphenyl (B164846) (PCB 2) in a human-relevant cell line showed that it is metabolized into a complex mixture of hydroxylated, sulfated, and glucuronidated metabolites, and even dechlorinated products. nih.govacs.orgacs.org

Structure Activity Relationship Sar and Lead Compound Identification

Correlating Structural Features with Biological Activities

The biological activity of 3-(3-chlorophenyl)-5-hydroxybenzoic acid is intrinsically linked to its unique arrangement of functional groups: a carboxylic acid, a hydroxyl group, and a chlorinated phenyl ring, all attached to a central benzene (B151609) ring. The spatial and electronic properties of these groups dictate how the molecule interacts with biological targets.

Hydroxybenzoic Acid Moiety : The core scaffold is a hydroxybenzoic acid. The relative positions of the carboxylic acid and hydroxyl groups are critical. For instance, in studies of various hydroxybenzoic acids, the presence and position of hydroxyl groups significantly influence antioxidant activity. slideshare.netnih.gov The hydroxyl group at the 5-position is a key feature, potentially acting as a hydrogen bond donor, which is often crucial for binding to target proteins. nih.govresearchgate.netresearchgate.net The carboxylic acid group is typically ionized at physiological pH, forming a carboxylate anion that can engage in ionic interactions or strong hydrogen bonds with receptor sites. iomcworld.com

An illustrative SAR table can be conceptualized to predict how modifications to the core structure of this compound might affect a hypothetical biological activity, such as enzyme inhibition.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues

| Modification to Parent Structure | Predicted Change in Biological Activity | Rationale |

|---|---|---|

| Removal of the 5-hydroxyl group | Likely decrease | Loss of a key hydrogen bond donor. nih.govresearchgate.net |

| Moving the 5-hydroxyl group to the 2- or 4-position | Variable | May alter intramolecular hydrogen bonding and interaction with the target. |

| Esterification of the carboxylic acid | Likely decrease or loss of activity | Blocks the key ionic/hydrogen bonding interaction site. nih.gov |

| Replacement of the 3-chloro substituent with a methyl group | Variable | Alters electronic properties and steric bulk, potentially affecting binding affinity. |

| Addition of a second hydroxyl group to the chlorophenyl ring | Potentially increase potency | Could introduce new hydrogen bonding opportunities. |

| Replacement of the 3-chloro substituent with fluorine | Potentially increase potency/bioavailability | Fluorine can enhance binding and block metabolic oxidation. youtube.com |

Identification of Pharmacophoric Requirements for Target Interaction

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, the key pharmacophoric features can be identified based on its structural components. researchgate.netyoutube.com

A hypothetical pharmacophore model would likely include:

One Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylic acid.

One Hydrogen Bond Donor: The hydroxyl group at the 5-position.

One Negative Ionizable Feature: The carboxylic acid group, which is deprotonated at physiological pH.

Two Aromatic Rings: These provide a scaffold for the other features and can engage in hydrophobic or pi-stacking interactions with the target site. nih.gov

These features, arranged in a specific spatial orientation, are critical for molecular recognition at a biological target. drugdesign.orgyoutube.com The distance and angles between these pharmacophoric points would be crucial for a productive binding event.

Computational SAR Analysis (e.g., Hybrid SAR Property Modeling, 3D-QSAR)

To further refine the understanding of SAR, computational methods are invaluable. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful technique used to correlate the biological activity of a set of molecules with their 3D properties. drugdesign.orgnih.govrutgers.edu

For a series of analogues of this compound, a 3D-QSAR study would involve the following steps:

Alignment: A set of structurally similar molecules with known biological activities are superimposed based on a common scaffold.

Field Calculation: Steric and electrostatic fields are calculated around each molecule on a 3D grid.

Correlation: Statistical methods, such as Partial Least Squares (PLS), are used to derive a mathematical equation that correlates the variations in the field values with the changes in biological activity. nih.gov

The results of a 3D-QSAR analysis are often visualized as contour maps. These maps highlight regions in 3D space where certain properties are predicted to enhance or diminish biological activity. For example, a map might show that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another. This provides clear guidance for designing new molecules with improved potency. researchgate.net Hybrid SAR models can further integrate various descriptors, including 2D properties and physicochemical parameters, to build more robust predictive models.

Lead Compound Validation and Optimization Strategies

Once a lead compound like this compound is identified, it typically requires further optimization to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. parssilico.comnih.govabx.de

A primary step in lead optimization is to explore the available chemical space for similar molecules. psu.edu Chemical similarity searching is a computational technique used to identify compounds in large databases that are structurally similar to a query molecule. chimia.chnih.govnih.gov The underlying principle is that structurally similar molecules are likely to have similar biological activities. mdpi.com

Various methods can be used for similarity searching, including those based on 2D fingerprints (which encode structural fragments) or 3D shape and pharmacophore comparisons. By searching commercial or proprietary databases with this compound as the query, researchers can identify commercially available or previously synthesized analogues for biological testing. This can rapidly expand the SAR data and potentially uncover compounds with superior properties.

Rational drug design uses the knowledge of the biological target and the SAR of a lead compound to design improved molecules. slideshare.netstudysmarter.co.ukwikipedia.org This approach is more targeted than traditional trial-and-error synthesis.

Strategies for the rational design and optimization of this compound could include:

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties but may improve the molecule's performance. For instance, the carboxylic acid could be replaced with a tetrazole group to potentially enhance metabolic stability or absorption.

Structure-Based Design: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), one can design modifications to the lead compound that optimize its fit within the binding site. drugdesign.org For example, if the binding pocket has an unused space, the lead compound could be modified to extend into that space and form additional favorable interactions.